Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate
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Overview
Description
Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate is an organic compound with the molecular formula C13H15BrO5. It is a derivative of phenoxyacetic acid, featuring a bromo, ethoxy, and formyl group on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate typically involves the following steps:
Bromination: The starting material, 2-ethoxy-4-formylphenol, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as chloroform or acetic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products
Nucleophilic Substitution: Substituted phenoxyacetic esters.
Oxidation: Ethyl (2-bromo-6-ethoxy-4-carboxyphenoxy)acetate.
Reduction: Ethyl (2-bromo-6-ethoxy-4-hydroxymethylphenoxy)acetate.
Scientific Research Applications
Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its functional groups that can be modified to enhance biological activity.
Material Science: Used in the preparation of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In medicinal chemistry, its biological activity would depend on the specific modifications made to its structure and the target molecules it interacts with .
Comparison with Similar Compounds
Similar Compounds
Ethyl (2-bromo-6-formylphenoxy)acetate: Similar structure but lacks the ethoxy group.
Ethyl (2-bromo-4-formylphenoxy)acetate: Similar structure but with different substitution pattern on the phenyl ring.
Uniqueness
Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate is unique due to the presence of both ethoxy and formyl groups, which provide distinct reactivity and potential for further functionalization compared to its analogs .
Properties
IUPAC Name |
ethyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO5/c1-3-17-11-6-9(7-15)5-10(14)13(11)19-8-12(16)18-4-2/h5-7H,3-4,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGGSTPZPGACLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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